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Madrasin

RNA Polymerase II Transcription Spliceosome

Researchers studying transcription-splicing coupling face a critical gap: generic SF3B1 inhibitors cannot replicate Madrasin’s primary effect. Madrasin rapidly downregulates RNA polymerase II transcription before any splicing impact, promoting global transcriptional readthrough on both intron-containing and intronless genes-a phenotype absent with SF3B1 inhibitors. Substituting Madrasin with other splicing inhibitors yields irreproducible results. • Primary mechanism: Rapid RNA Pol II downregulation within 30 min (mNET-seq validated) • Unique phenotype: Global transcriptional readthrough, independent of intron presence • Supply reliability: ≥98% HPLC purity; available from multiple stock-holding suppliers for fast global delivery

Molecular Formula C16H17N5O2
Molecular Weight 311.34 g/mol
Cat. No. B1675896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMadrasin
SynonymsDDD00107587;  Madrasin. RNA splicing inhibitor
Molecular FormulaC16H17N5O2
Molecular Weight311.34 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C
InChIInChI=1S/C16H17N5O2/c1-8-9(2)17-16(20-14(8)22)21-15-18-10(3)12-6-5-11(23-4)7-13(12)19-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22)
InChIKeyQQJIYKXTEMDJFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Madrasin: A Non-SF3B1 Splicing Inhibitor


Madrasin (CAS: 374913-63-0; also known as DDD00107587) is a synthetic small-molecule inhibitor of pre-mRNA splicing, identified from a high-throughput screen of over 71,000 drug-like compounds [1]. Its chemical structure is defined as 2-((7-methoxy-4-methylquinazolin-2-yl)amino)-5,6-dimethylpyrimidin-4(3H)-one, with a molecular weight of 311.34 g/mol [1]. Unlike SF3B1-targeting agents such as Pladienolide B and Herboxidiene, Madrasin does not bind to the SF3B1 component of the U2 snRNP complex, instead stalling spliceosome assembly at the A complex stage [1][2]. This distinct mechanism is crucial, as recent evidence demonstrates that Madrasin's primary biological effect is a rapid downregulation of RNA polymerase II transcription, occurring prior to any detectable impact on splicing [3].

Madrasin vs. SF3B1 Inhibitors: Mechanistic Differences


Generic substitution of Madrasin with other splicing inhibitors is scientifically invalid due to fundamental differences in their primary mechanism of action and downstream cellular consequences. SF3B1 inhibitors, such as Pladienolide B and H3B-8800, directly target the SF3B1 protein within the U2 snRNP complex, leading to widespread splicing alterations and, consequently, global transcription elongation defects [1][2]. In contrast, Madrasin's primary effect is on transcription itself, causing a general downregulation of RNA polymerase II activity that precedes any splicing inhibition [2][3]. This mechanistic distinction was conclusively demonstrated in mNET-seq experiments, where Madrasin induced a rapid decrease in total RNA polymerase II occupancy on protein-coding genes within 30 minutes—a phenotype distinct from SF3B1 inhibitors [3]. Furthermore, Madrasin uniquely promotes global transcriptional readthrough on both intron-containing and intronless genes, a feature not observed with SF3B1 inhibition [3]. Therefore, experimental outcomes obtained with Madrasin cannot be replicated by substituting a different class of splicing inhibitor, and vice versa, making informed procurement essential for experimental reproducibility.

Quantitative Evidence: Madrasin vs. SF3B1 Inhibitors


Primary Transcription Effect vs. SF3B1 Inhibitors

Madrasin, unlike SF3B1 inhibitors such as Pladienolide B and Herboxidiene, exerts its primary effect by globally downregulating RNA polymerase II transcription, which occurs prior to any detectable splicing inhibition. This conclusion is based on mNET-seq and RT-qPCR data showing a significant decrease in total RNA polymerase II occupancy on protein-coding genes after 30 minutes of treatment. In contrast, SF3B1 inhibitors cause transcription defects as a secondary consequence of splicing inhibition [1][2].

RNA Polymerase II Transcription Spliceosome

Multi-Target Bioactivity vs. SF3B1 Inhibitors

Madrasin demonstrates a broad spectrum of bioactivities across multiple targets, with EC50/IC50 values in the low micromolar to nanomolar range. This polypharmacology contrasts with the more targeted activity of SF3B1 inhibitors like H3B-8800. Data compiled from ChEMBL shows Madrasin's activity in diverse assays, including cytotoxicity against cancer cells, modulation of splicing factors, and inhibition of enzymes like ALDH1A1 .

Polypharmacology Anticancer Bioactivity

Solubility for In Vitro Assays

Madrasin exhibits a specific solubility profile that dictates its use in cell-based assays. It is freely soluble in DMSO and ethanol, but insoluble in water. This profile is critical for preparing stock solutions and ensures reproducible experimental conditions. While other splicing inhibitors like Isoginkgetin have different solubility characteristics, the provided data for Madrasin allows for precise experimental planning [1].

Solubility Formulation Assay Development

Long-Term Storage Stability

Madrasin exhibits excellent long-term stability when stored as a lyophilized powder at -20°C, with a shelf life of 3 years. This stability is crucial for multi-year research projects and ensures consistent compound activity over extended periods. The compound is also stable for 3 months in solution at -20°C, but aliquoting is recommended to avoid freeze-thaw degradation [1].

Stability Storage Longitudinal Studies

Madrasin Research Applications


Transcription-Splicing Coupling Mechanisms

Madrasin is ideally suited for dissecting the functional coupling between RNA polymerase II transcription and pre-mRNA splicing. Its rapid and primary effect on transcription, distinct from SF3B1 inhibitors, allows researchers to study how changes in transcriptional output influence downstream splicing events. Studies using Madrasin have revealed that transcription inhibition promotes global readthrough, providing a unique tool to examine the role of transcription kinetics in co-transcriptional processing [1].

Primary vs. Secondary Splicing Defects

In models of diseases like cancer where both transcription and splicing are dysregulated, Madrasin can help differentiate between primary splicing defects and those that are secondary to transcriptional changes. For instance, in acute myeloid leukemia (AML), Madrasin's activity profile can be compared to that of SF3B1 inhibitors like H3B-8800 to determine whether observed phenotypes are due to direct splicing inhibition or indirect effects on transcription [2].

Effects of Global Transcriptional Downregulation

Madrasin's ability to cause a general downregulation of transcription makes it a valuable tool for studying cellular stress responses, cell cycle arrest, and the reorganization of subnuclear structures. Research has shown that Madrasin induces cell cycle arrest and alters the localization of splicing factors at low concentrations, independent of its effects on splicing [3]. This allows for the investigation of transcription-centric cellular processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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